

# An In-depth Technical Guide to IXA6 Target Engagement and Binding Affinity

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## Compound of Interest

Compound Name: IXA6

Cat. No.: B2922627

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## Introduction

**IXA6** is a novel small molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a critical branch of the Unfolded Protein Response (UPR). The UPR is a cellular stress response network that maintains endoplasmic reticulum (ER) proteostasis. Selective activation of the IRE1/XBP1s pathway is a promising therapeutic strategy for diseases associated with ER stress, such as neurodegenerative disorders and metabolic diseases. This guide provides a comprehensive overview of the target engagement and binding affinity of **IXA6**, summarizing key quantitative data and detailing relevant experimental protocols.

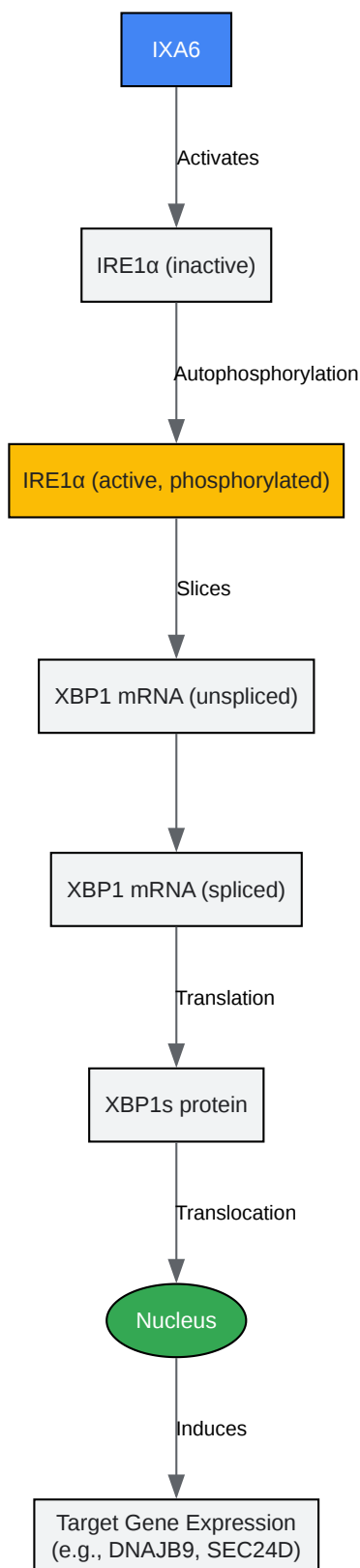
## Target Engagement and Mechanism of Action

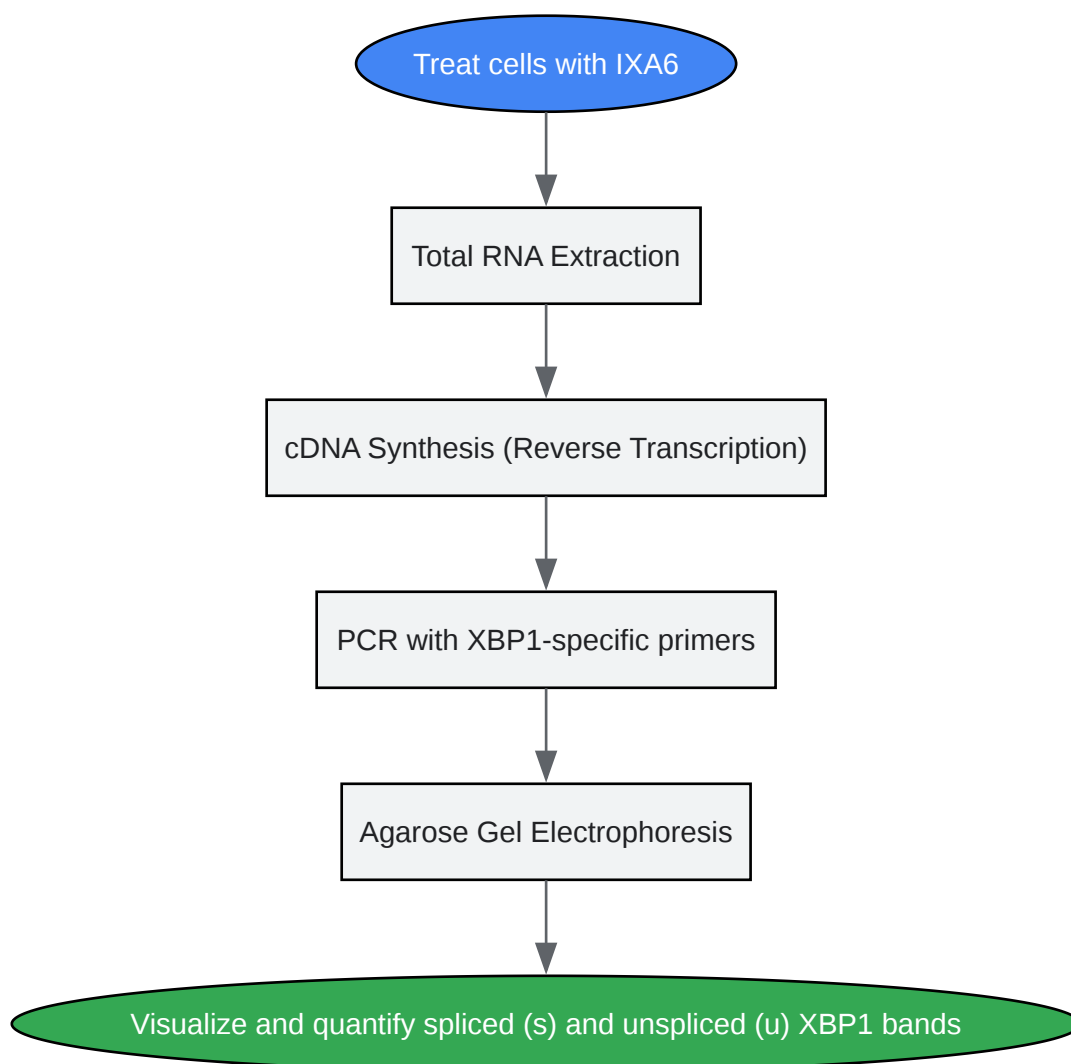
**IXA6** selectively activates the IRE1 $\alpha$  RNase activity, leading to the unconventional splicing of XBP1 mRNA to its active form, XBP1s. This, in turn, upregulates the expression of genes involved in enhancing ER proteostasis. The mechanism of action of **IXA6** has been elucidated through a series of cellular and biochemical assays.

## Signaling Pathway

**IXA6**-mediated activation of the IRE1/XBP1s pathway begins with the induction of IRE1 $\alpha$  autophosphorylation. This phosphorylation event is essential for the activation of its

endoribonuclease (RNase) domain. The activated RNase domain then excises a 26-nucleotide intron from the XBP1 mRNA. The resulting spliced XBP1 mRNA is translated into the active transcription factor XBP1s, which translocates to the nucleus and induces the expression of target genes that promote ER protein folding, trafficking, and degradation.





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